molecular formula C9H19N B1281608 1-Cyclohexylpropan-2-amine CAS No. 54704-34-6

1-Cyclohexylpropan-2-amine

Cat. No.: B1281608
CAS No.: 54704-34-6
M. Wt: 141.25 g/mol
InChI Key: GIXSTBOIKJPUKD-MRVPVSSYSA-N
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Description

1-Cyclohexylpropan-2-amine is an organic compound with the molecular formula C9H19N. It is a primary amine characterized by a cyclohexyl group attached to a propan-2-amine structure. This compound is also known by other names such as 2-amino-1-cyclohexylpropane and norpropylhexedrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminopropane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. The reaction conditions often include elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylpropan-2-amine is unique due to its specific combination of a cyclohexyl group and a propan-2-amine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

54704-34-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2R)-1-cyclohexylpropan-2-amine

InChI

InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1

InChI Key

GIXSTBOIKJPUKD-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1CCCCC1)N

SMILES

CC(CC1CCCCC1)N

Canonical SMILES

CC(CC1CCCCC1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of (±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide (12.0 g, 36.7mmol) in ethanol (180 ml) was added hydrazine hydrate (2.05 g, 40.3 mmol) and the mixture heated under reflux for 1.5 hours. After cooling and standing at 0° for 24 hours, the slurry was filtered and the residue washed with petrol (40°-60°). The combined filtrateswere evaporated to dryness and the oily residue triturated with petrol (3×100 ml). The combined extracts were evaporated to dryness to givea colourless oil. The oil was dissolved in ether (50 ml) and the solution added to a warm solution of fumaric acid (2.7 g) in ethanol (50 ml). On standing, a colourless solid was deposited, m.p. 132°-134° C.
Name
(±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
(±)-2-Amino-1-cyclohexylpropane

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